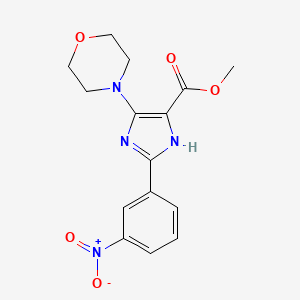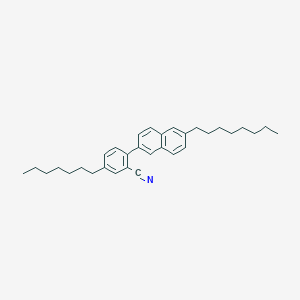![molecular formula C12H18N2O2 B12556647 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol CAS No. 147250-76-8](/img/structure/B12556647.png)
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol is an organic compound that features a morpholine ring attached to a phenol group via an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol typically involves the reaction of 4-aminophenol with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the development of fluorescent probes for imaging applications.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, making it more effective in cellular applications.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
- 4-(2-Aminoethyl)morpholine
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
Uniqueness
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol is unique due to the presence of both a phenol group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
147250-76-8 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethylamino)phenol |
InChI |
InChI=1S/C12H18N2O2/c15-12-3-1-11(2-4-12)13-5-6-14-7-9-16-10-8-14/h1-4,13,15H,5-10H2 |
InChI Key |
CRBYVNDELWQGML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)

![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)



![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)





